Germanium telluride
Übersicht
Beschreibung
Germanium telluride (GeTe) is recognized for its unique material properties, such as the reversible amorphous-to-crystalline phase transition and room-temperature ferroelectric distortion. It has been explored extensively for nonvolatile memory applications due to these characteristics. The compound demonstrates a phase change from amorphous to crystalline states under optical or electrical excitation, contributing to its p-type metallic conductivity despite predictions of semiconductor behavior in crystalline phases (Polking et al., 2011) (Edwards et al., 2006).
Synthesis Analysis
GeTe can be synthesized through various methods, including colloidal approaches for nanocrystal production and gas-phase synthesis via chemical vapor deposition. Colloidal synthesis allows for control over nanocrystal size, influencing the material's polarization domain structure, which varies from monodomain to multiple polarization domains with size increase. Gas-phase synthesis, achieved by pulsed IR laser irradiation, enables the formation of nanostructured GeTex (x = 1, 2), further described by Raman and electron diffraction analysis (Pola et al., 2005) (Buck et al., 2013).
Molecular Structure Analysis
GeTe exhibits a rhombohedral structure at low temperatures. The unique crystalline structure contributes to its properties, such as ferroelectricity and phase transitions. The structure has been further elucidated through studies on defects, revealing the impact of vacancies and antisite defects on electronic structure and carrier transport (Edwards et al., 2006).
Chemical Reactions and Properties
Chemically, GeTe reacts with elements and compounds under various conditions, forming complexes with different oxidation states of germanium. These reactions are influenced by factors such as synthesis method and ambient conditions. The solvothermal reaction between tellurium, manganese, and Zintl compounds highlights complex formation and bonding in GeTe structures (Zhang et al., 2009).
Physical Properties Analysis
GeTe's physical properties, like phase-change kinetics and thermal behavior, are crucial for its applications in data storage and thermoelectric devices. Studies using time-domain terahertz spectroscopy and differential scanning calorimetry have provided insights into its ferroelectric phase transition and crystallization kinetics, affecting material stability and performance (Kadlec et al., 2011) (Chen et al., 2019).
Chemical Properties Analysis
The chemical properties of GeTe, including reactivity and stability, are influenced by its defect structure and molecular arrangement. The density of states (DOS) and the formation energies of intrinsic defects such as vacancies and antisite defects play significant roles in determining its electronic and chemical behaviors. The intrinsic defects, particularly germanium vacancies, are pivotal in defining free-carrier transport and p-type metallic conduction in GeTe (Longeaud et al., 2012).
Wissenschaftliche Forschungsanwendungen
1. Phase-Change Materials (PCMs) for Non-Volatile Memory (NVM) Technologies
- Application Summary: GeTe is used in PCMs for NVM technologies due to its high write and read speeds, reversible phase transition, high degree of scalability, low power consumption, good data retention, and multi-level storage capability .
- Methods of Application: The change in the state of GeTe is driven by thermal excitation, usually via an electrical or optical pulse . The significant difference between these states in electrical and optical properties upon the reversible switching allows storing the rewritable digital bit information .
- Results or Outcomes: The most ubiquitous phase change material, GeSbTe (germanium-antimony-tellurium or GST), is a ternary compound consisting of germanium, antimony, and tellurium that is capable of reversibly switching at high speeds between its amorphous and crystalline states in response to thermal excitation .
- Application Summary: Due to the so-called Rashba effect, the ferroelectricity of GeTe can also be used to switch electron spins within each domain . This makes GeTe an interesting material for spintronic devices, which allow data processing with significantly less energy input .
- Methods of Application: The Rashba effect is used to switch electron spins within each domain .
- Results or Outcomes: The use of GeTe in spintronic devices allows for data processing with significantly less energy input .
3. Radio Frequency (RF) Switching
- Application Summary: The phase transitions of GeTe can be fast, reversible, and repeatable, with drastic property changes, making GeTe a promising candidate in applications like radio frequency (RF) switching .
- Methods of Application: The transition requires specific heating and cooling processes known as the thermal actuation method . To achieve the amorphous state, the solid is heated up beyond the melting temperature with a high current pulse in a short amount of time and rapidly quenched or cooled down .
- Results or Outcomes: Research on mechanisms that relate the phase transition and RF switching is underway, with promising future in optimization for telecommunication applications .
- Application Summary: Colloidal GeTe maintains the same general phase behavior as bulk GeTe while allowing for more flexible and accessible fabrication . Therefore, nanoparticle-based GeTe films show great potential for applications such as in active photonics .
- Methods of Application: The application involves the use of colloidal GeTe, which maintains the same general phase behavior as bulk GeTe, allowing for more flexible and accessible fabrication .
- Results or Outcomes: Nanoparticle-based GeTe films show great potential for applications such as in active photonics .
5. Direct Current (DC) Switching
- Application Summary: The phase transitions of GeTe can be fast, reversible, and repeatable, with drastic property changes, making GeTe a promising candidate in applications like direct current (DC) switching .
- Methods of Application: The transition requires specific heating and cooling processes known as the thermal actuation method . To achieve the amorphous state, the solid is heated up beyond the melting temperature with a high current pulse in a short amount of time and rapidly quenched or cooled down .
- Results or Outcomes: Research on mechanisms that relate the phase transition and DC switching is underway, with promising future in optimization for various applications .
6. Low-Temperature Superconductor
- Application Summary: Doped germanium telluride is a low-temperature superconductor .
- Methods of Application: The application involves doping germanium telluride to achieve superconductivity at low temperatures .
- Results or Outcomes: The use of doped GeTe as a low-temperature superconductor has been investigated since the middle of the last century .
Safety And Hazards
Zukünftige Richtungen
GeTe-based compounds have drawn attention as one of the most promising thermoelectrics for mid-to-high-temperature applications such as heat recovery from automotive exhaust emissions and radioisotope thermoelectric generators . The thermoelectric performance of GeTe-based materials can be improved by general methods such as band engineering and phonon engineering . Further progress has been made to optimize thermoelectric performance using targeted strategies that take advantage of the structural properties of GeTe .
Eigenschaften
IUPAC Name |
tellanylidenegermanium | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/GeTe/c1-2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JBQYATWDVHIOAR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Ge]=[Te] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
GeTe | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401311129 | |
Record name | Germanium telluride (GeTe) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401311129 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Germanium telluride (GeTe) | |
CAS RN |
12025-39-7 | |
Record name | Germanium telluride (GeTe) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=12025-39-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Germanium telluride (GeTe) | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Germanium telluride (GeTe) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401311129 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Citations
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